molecular formula C8H4F3N3S2 B3031400 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol CAS No. 306936-73-2

5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol

Cat. No.: B3031400
CAS No.: 306936-73-2
M. Wt: 263.3 g/mol
InChI Key: IBEJHMDPBGRBPO-UHFFFAOYSA-N
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Description

5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-5-(trifluoromethyl)pyridine.

    Formation of Thiadiazole Ring: The 2-bromo-5-(trifluoromethyl)pyridine is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The trifluoromethyl group and the pyridine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.

    Agrochemicals: The compound is explored for use in pesticides and herbicides due to its ability to interact with biological targets in pests.

    Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 2-Hydroxy-5-(trifluoromethyl)pyridine
  • Bis(5-(trifluoromethyl)pyridin-2-yl)amine

Uniqueness

5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol is unique due to the presence of both the trifluoromethyl group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances its stability and lipophilicity, while the thiadiazole ring provides a versatile platform for further chemical modifications.

Properties

IUPAC Name

5-[5-(trifluoromethyl)pyridin-2-yl]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3S2/c9-8(10,11)4-1-2-5(12-3-4)6-13-14-7(15)16-6/h1-3H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEJHMDPBGRBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380658
Record name 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-73-2
Record name 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol
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5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol
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5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol
Reactant of Route 4
5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol
Reactant of Route 5
Reactant of Route 5
5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol
Reactant of Route 6
5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol

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